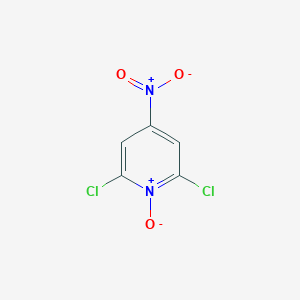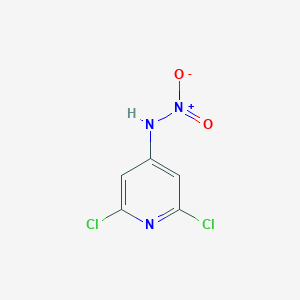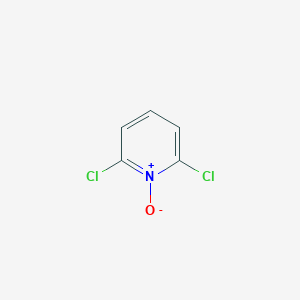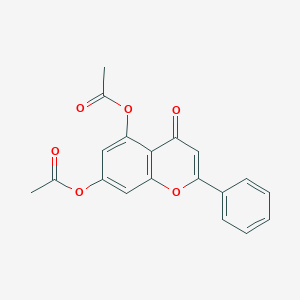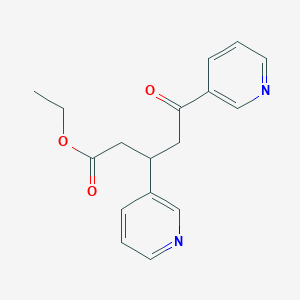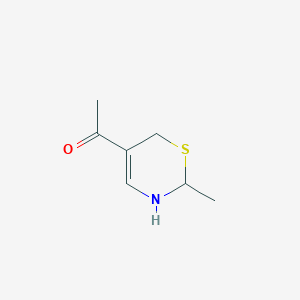![molecular formula C5H8O2 B019497 Bis[(2R)-oxirane-2-yl]methane CAS No. 109905-51-3](/img/structure/B19497.png)
Bis[(2R)-oxirane-2-yl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2R)-oxirane-2-yl]methane, commonly known as DMM, is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DMM is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Wirkmechanismus
The mechanism of action of DMM involves the opening of the epoxide ring, which allows it to react with various nucleophiles. The reaction of DMM with nucleophiles leads to the formation of various compounds, including alcohols, amines, and carboxylic acids.
Biochemische Und Physiologische Effekte
DMM has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMM has several advantages for use in lab experiments, including its high reactivity, low toxicity, and easy availability. However, it also has some limitations, including its tendency to polymerize and its sensitivity to moisture.
Zukünftige Richtungen
There are several future directions for research involving DMM, including its use as a chiral building block in the synthesis of pharmaceuticals and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to explore the potential industrial applications of DMM and its derivatives.
In conclusion, Bis[(2R)-oxirane-2-yl]methane, or DMM, is a versatile organic compound with various scientific research applications. Its unique chemical properties make it a valuable tool in polymer chemistry, organic synthesis, and the production of epoxy resins. Further research is needed to explore its potential as a therapeutic agent and its industrial applications.
Synthesemethoden
DMM can be synthesized using various methods, including epoxidation of cis-cyclohexene oxide, epoxidation of trans-cyclohexene oxide, and epoxidation of 1,2-dihydroxybenzene. The most common method of synthesis involves the epoxidation of cis-cyclohexene oxide, which is catalyzed by a peracid.
Wissenschaftliche Forschungsanwendungen
DMM has a wide range of scientific research applications, including its use as a cross-linking agent in polymer chemistry, as a solvent in organic synthesis, and as a reagent in the synthesis of chiral compounds. It is also used in the production of epoxy resins, which have various industrial applications, including coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
109905-51-3 |
|---|---|
Produktname |
Bis[(2R)-oxirane-2-yl]methane |
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
HCPAOTGVQASBMP-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@H](O1)C[C@@H]2CO2 |
SMILES |
C1C(O1)CC2CO2 |
Kanonische SMILES |
C1C(O1)CC2CO2 |
Synonyme |
(R,R)-1,2,4,5-Diepoxypentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
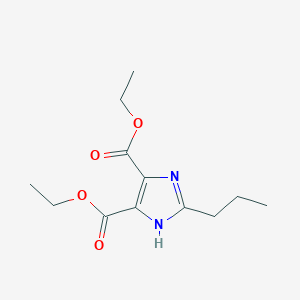
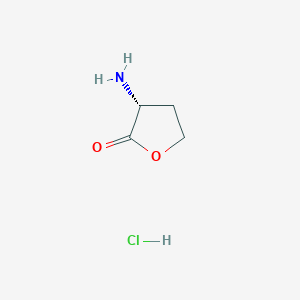
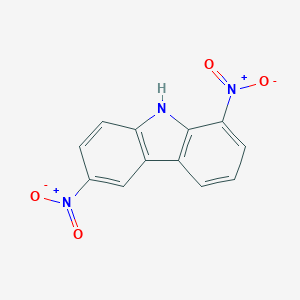
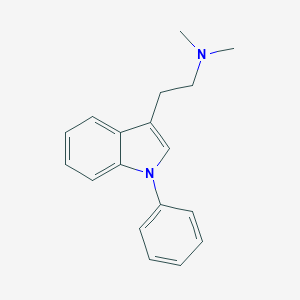
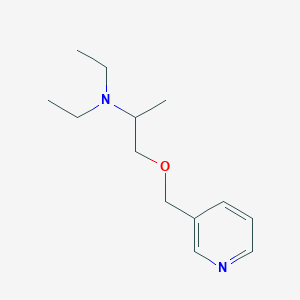
![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
